molecular formula C8H6N2S B107965 5-Phenyl-1,2,3-thiadiazole CAS No. 18212-29-8

5-Phenyl-1,2,3-thiadiazole

Cat. No. B107965
CAS RN: 18212-29-8
M. Wt: 162.21 g/mol
InChI Key: MXTVVTVVBOYKCU-UHFFFAOYSA-N
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Description

5-Phenyl-1,2,3-thiadiazole is a compound that belongs to the thiadiazole family, which is characterized by a heterocyclic ring containing both sulfur and nitrogen atoms. This particular compound has a phenyl group attached to the thiadiazole ring, which can influence its chemical properties and biological activity. The thiadiazole ring is known for its presence in various compounds with significant pharmacological activities, including antihypertensive, anticonvulsant, and muscle relaxant properties .

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves the cyclization of thiosemicarbazides followed by reactions with electrophilic reagents. For instance, 2-aryl-5-hydrazino-1,3,4-thiadiazoles, which are structurally related to this compound, have been synthesized and shown to possess antihypertensive activity . Additionally, the synthesis of 6-aryl substituted 3-(5'-phenyl-2H-tetrazole-2'-methylene)-S-triazolo[3,4-b]-1,3,4-thiadiazoles has been reported, demonstrating the versatility of thiadiazole chemistry .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For example, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined using single-crystal X-ray diffraction and density functional theory (DFT) calculations . Similarly, the molecular geometry and vibrational frequencies of 2-amino-5-phenyl-1,3,4-thiadiazole have been calculated and compared with experimental data, providing insights into the structural aspects of these compounds .

Chemical Reactions Analysis

Thiadiazoles can undergo various chemical reactions, leading to a wide range of derivatives with potential biological activities. For instance, 5-phenyl-2-(benzalhydrazonyl)-1,3,4-thiadiazoles have been synthesized and studied for their potential as trypanocidal agents, with a focus on their consistent dimer formation via intermolecular hydrogen bonds . The reactivity of thiadiazoles allows for the introduction of various substituents, which can significantly alter their chemical and biological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The crystalline and molecular structure of 2-amino-5-phenyl-1,3,4-thiadiazole, for example, has been characterized, revealing that the molecules form dimers through intermolecular hydrogen bonds in the crystal lattice . These interactions can affect the compound's solubility, melting point, and other physical properties. Additionally, the electronic properties, such as the frontier molecular orbitals and molecular electrostatic potential, have been studied to understand the reactivity and potential applications of these compounds .

Scientific Research Applications

Antimicrobial Activity and Genotoxicity Assessment

5-Phenyl-1,2,3-thiadiazole derivatives exhibit significant antimicrobial activity against various pathogenic microbes. Research has highlighted their potential use as antibiotics due to their low genotoxicity and strong antimicrobial properties (Al-Smadi et al., 2019).

Corrosion Inhibition

This compound derivatives have been utilized as corrosion inhibitors for copper in acidic environments. Their inhibition efficiency has been assessed through various methods, indicating their effectiveness in protecting against corrosion (Tang et al., 2009).

Anticancer Potential

Novel thiadiazole derivatives incorporating the this compound moiety have shown promising anticancer activities. They exhibit concentration-dependent cellular growth inhibitory effects, particularly against breast carcinoma cell lines (Gomha et al., 2014).

Pharmacological Applications

Earlier studies have investigated the pharmacological actions of various substituted thiadiazoles, including this compound. These compounds demonstrated paralyzing effects in various animal models and were explored for their potential as muscular relaxant drugs (Maffii & Soncin, 1958).

Synthesis and Biological Activities

There is considerable interest in 2-aryl-5-arylamino-1,3,4-thiadiazoles, which include this compound derivatives, due to their high biological activity. These compounds have exhibited antimicrobial, antituberculous, and antiphlogistic properties, as well as potential in inhibiting the development of certain cancers (Efimova et al., 2009).

Antihypertensive Activity

Some derivatives of this compound have been synthesized and evaluated for their antihypertensive activity. These compounds showed a direct relaxant effect on vascular smooth muscle, indicating their potential in treating hypertension (Turner et al., 1988).

Mechanism of Action

Target of Action

5-Phenyl-1,2,3-thiadiazole is a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . Consequently, these compounds exert a broad spectrum of biological activities . The representative compound 5b exhibited SHP1 inhibitory activity .

Mode of Action

The mode of action of this compound involves its interaction with its targets, resulting in changes in the target’s function. For instance, one group of 1,2,3-thiadiazole derivatives appeared to block the activity of heat shock protein 90 (Hsp90) . Hsp90 displays a chaperone activity and controls the folding of numerous proteins. Inhibition of its activity results in the degradation of several oncoproteins .

Biochemical Pathways

The biochemical pathways affected by this compound are diverse. For instance, it disrupts the growth and pathogenicity of Xoc by interfering with pathways associated with bacterial virulence, including the two-component regulation system, flagellar assembly, bacterial secretion system, quorum sensing, ABC transporters, and bacterial chemotaxis .

Pharmacokinetics

Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom , which may impact their bioavailability.

Result of Action

The result of the action of this compound can be seen at the molecular and cellular levels. For instance, it has been reported to inhibit the corrosion of mild steel in 0.5M H2SO4 and 1.0M HCl . Moreover, it has shown significant suppressive activity against the growth of all of the cancer cell lines .

Safety and Hazards

According to the safety data sheets, 5-Phenyl-1,2,3-thiadiazole can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Thiadiazoles have a variety of applications in different scientific fields due to their versatile properties. In pharmaceuticals, numerous drugs with a thiadiazole ring have been synthesized, displaying a range of therapeutic activities. They have been found to exhibit antimicrobial, antiviral, anti-inflammatory, and anticancer properties . The discussion in these review articles will attract the attention of synthetic and medicinal researchers to explore 1,2,3-thiadiazole structural motifs for future therapeutic agents .

properties

IUPAC Name

5-phenylthiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S/c1-2-4-7(5-3-1)8-6-9-10-11-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTVVTVVBOYKCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50171254
Record name 5-Phenyl-1,2,3-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18212-29-8
Record name 5-Phenyl-1,2,3-thiadiazole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Phenyl-1,2,3-thiadiazole
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Record name 5-Phenyl-1,2,3-thiadiazole
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Record name 5-phenyl-1,2,3-thiadiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What happens when 5-phenyl-1,2,3-thiadiazole reacts with a strong base like an organolithium compound?

A1: Research indicates that reacting this compound with a strong base like an organolithium compound causes the thiadiazole ring to break apart. This cleavage releases nitrogen gas and forms an alkali metal alkynethiolate. Adding an alkyl or acyl halide to this mixture then yields 1-alkynyl thioethers [, ]. Interestingly, when methyl or phenyllithium is used specifically, it results in 4-(5-Phenyl-1,2,3-thiadiazolyl)lithium. This intermediate, upon reaction with methyl iodide, produces 4-methyl-5-phenyl-1,2,3-thiadiazole [].

Q2: Are there any notable biological activities associated with 4,5-diaryl-1,2,3-thiadiazoles, a class to which this compound belongs?

A2: Yes, 4,5-diaryl-1,2,3-thiadiazoles have demonstrated various biological activities, including potential as angiotensin II antagonists, PPARα agonists, antimicrobial and antitumor agents, anticonvulsants, anti-inflammatory agents, insecticides, and fungicides [].

Q3: Can the 5-phenyl group in this compound be modified, and what might be the impact on the compound's reactivity?

A3: The 5-phenyl group can be modified. For instance, this compound-4-carbaldehyde can be synthesized, demonstrating the feasibility of functional group manipulation at the 4-position []. The presence of different substituents at the 5-position, such as a tert-butylthio group or a simple hydrogen, can influence the rearrangement reactions of 4-iminomethyl-1,2,3-thiadiazoles, suggesting a role for the 5-substituent in modulating reactivity [].

Q4: How does the reactivity of this compound compare to its selenium analog, 1,2,3-selenadiazole?

A4: Both 1,2,3-thiadiazoles and 1,2,3-selenadiazoles exhibit ring cleavage under specific conditions. While both can undergo thermal and photochemical decomposition, their responses to base-catalyzed reactions differ. Additionally, 1,2,3-selenadiazoles exhibit unique reactivity with metal complexes, leading to ring cleavage [].

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